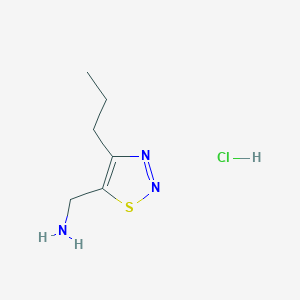
1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 4-propyl-1,2,3-thiadiazole with methanamine in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride: This compound has a similar structure but with an isopropyl group instead of a propyl group.
1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride: This compound contains a thiazole ring instead of a thiadiazole ring.
1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride: Another similar compound with a thiazole ring and a propyl group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C6H12ClN3S |
|---|---|
Molekulargewicht |
193.70 g/mol |
IUPAC-Name |
(4-propylthiadiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3S.ClH/c1-2-3-5-6(4-7)10-9-8-5;/h2-4,7H2,1H3;1H |
InChI-Schlüssel |
WSWMAFOOTXOVAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(SN=N1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


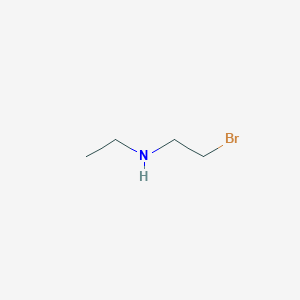

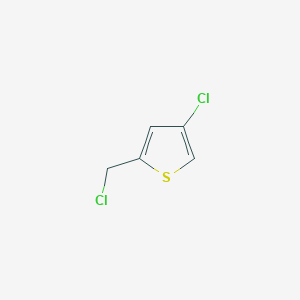

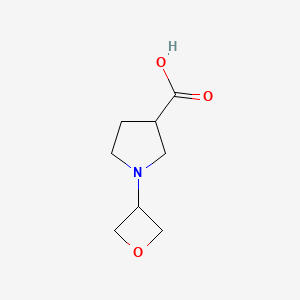
![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)
![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)


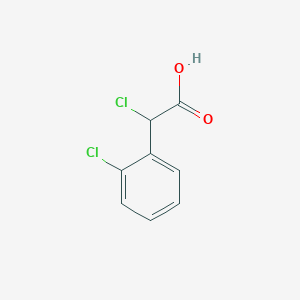
![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)

